3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound notable for its unique structure that incorporates both a bromine atom and an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The compound's molecular formula is with a molecular weight of approximately 226.04 g/mol, and it is identified by the CAS number 924869-13-6 .
3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine falls under the classification of heterocyclic compounds, specifically those that contain nitrogen and oxygen in their ring structure. Its classification as a pyridine derivative further emphasizes its relevance in organic chemistry and pharmacology.
The synthesis of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine typically involves the reaction of 3-bromo-5-chloropyridine with various oxadiazole derivatives. One common method includes the use of 1,3,4-oxadiazole-2-thiol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under elevated temperatures .
The reaction conditions are crucial for optimizing yield and purity. The synthesis may also involve cyclization reactions where hydrazides or other derivatives are treated with cyanogen bromide or phosphorus oxychloride to form oxadiazole rings . These methods emphasize the importance of controlling reaction parameters such as temperature, time, and reagent concentrations.
The structure of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine features a pyridine ring substituted at the 5-position by an oxadiazole group and at the 3-position by a bromine atom. The canonical SMILES representation is CC1=NN=C(O1)C2=CC(=CN=C2)Br
.
Key structural data include:
3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine can undergo several chemical reactions:
These reactions are often facilitated by specific catalysts or reaction conditions that enhance reactivity while maintaining selectivity towards desired products.
The mechanism of action for compounds like 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine often involves interactions at the molecular level with biological targets. These interactions can lead to inhibition or activation of specific enzymes or receptors within cells.
Research indicates that derivatives containing oxadiazole rings frequently exhibit antimicrobial and antiviral properties. The specific mechanisms may vary depending on the target organism or cellular pathway involved .
The compound's stability under various conditions is essential for its application in drug development. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are often employed to characterize its structure and purity .
3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine has several notable applications:
The C-Br bond at the 3-position of the pyridine ring in 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine displays distinctive reactivity patterns, enabling diverse functionalization through nucleophilic substitution. This bromine site undergoes SNAr reactions with nitrogen-based nucleophiles (e.g., amines, azides) under mild conditions (50–80°C), while oxygen/sulfur nucleophiles require copper catalysis. Copper(I)-mediated reactions using CuI/1,10-phenanthroline systems facilitate C–O/C–S bond formation with phenols or thiols, achieving yields of 70–85% in dimethylformamide (DMF) at 100°C [4] [7]. Notably, electron-withdrawing character from the oxadiazole ring enhances electrophilicity at C-3, accelerating substitution kinetics compared to unsubstituted 3-bromopyridines.
Table 1: Nucleophilic Substitution at the C-3 Position
Nucleophile | Conditions | Catalyst | Yield (%) | Product Application |
---|---|---|---|---|
Piperidine | 80°C, 6h | None | 92 | Kinase inhibitor precursor |
4-Hydroxythiophenol | 100°C, 12h | CuI/Phen | 78 | PET tracer ligand |
Sodium azide | 60°C, 3h | NaN₃ | 95 | Click chemistry handle |
4-Aminophenol | 100°C, 10h | CuI/neocuproine | 83 | Fluorescent probe |
Oxadiazole ring construction typically precedes pyridine functionalization. Cyclodehydration of N'-isonicotinoylhydrazinecarbothioamides using POCl₃ or SOCl₂ yields the 1,3,4-oxadiazole scaffold at 80–100°C. Alternatively, iodine-mediated oxidative cyclization under aerobic conditions converts N'-acylhydrazides at ambient temperature (yield: 88%), minimizing side products [3] [8]. Microwave-assisted synthesis (150°C, 20 min) enhances efficiency, achieving near-quantitative conversion when using hydrazide-carbon disulfide-KOH mixtures [8]. The bromine atom’s stability during cyclization is ensured by its orthogonal reactivity to cyclocondensation agents, though strongly basic conditions may induce minor dehalogenation.
Table 2: Oxadiazole Ring Formation Methods
Precursor | Reagent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Isonicotinohydrazide-CS₂ adduct | I₂/K₂CO₃ | 25 | 4 | 88 |
Isonicotinohydrazide-CS₂ adduct | POCl₃ | 80 | 2 | 76 |
Isonicotinohydrazide-R₁CONH₂ | T3P®/CH₃CN | 70 | 1.5 | 94 |
Isonicotinohydrazide-triethyl orthoformate | MW, 150 | 0.33 | >99 |
Transition-metal-catalyzed cross-couplings enable C–C bond formation at the bromine site. Suzuki-Miyaura reactions with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol (3:1) achieve 75–92% yields. Stille couplings with tributyl(vinyl)tin require AsPh₃ as a co-ligand to prevent catalyst decomposition [5] [6]. For drug discovery, Sonogashira reactions with terminal alkynes generate rigid "molecular rods" (e.g., 3-((phenylethynyl)-5-(1,3,4-oxadiazol-2-yl)pyridine), leveraging the oxadiazole’s π-deficient character to enhance electronic communication. Key limitations include competitive protodebromination under high-temperature/polar solvent conditions, which is mitigated by using Pd-XPhos precatalysts in tetrahydrofuran (THF) at 60°C.
Table 3: Cross-Coupling Reactions at C-3
Coupling Type | Reagents | Catalyst System | Yield (%) | Application Scope |
---|---|---|---|---|
Suzuki-Miyaura | 4-CF₃C₆H₄B(OH)₂ | Pd(PPh₃)₄/K₃PO₄ | 85 | EGFR inhibitor core |
Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | 78 | Fluorescent sensor |
Heck | Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ | 68 | Polymer monomer |
Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/XPhos | 91 | Kinase binding motif |
Solvent polarity critically influences reaction outcomes. Dimethylacetamide (DMA) maximizes nucleophilic substitution yields (92%) due to superior nucleophile solvation, while tetrahydrofuran (THF) optimizes Pd-catalyzed couplings by stabilizing oxidative addition intermediates [4] [8]. Catalyst screening reveals that CuI/neocuproine in acetonitrile enhances Ullmann-type C–N coupling (turnover frequency = 12 h⁻¹), outperforming CuI alone. For cyclocondensation, propanephosphonic anhydride (T3P®) in acetonitrile achieves near-quantitative hydrazide-to-oxadiazole conversion under mild conditions, avoiding high-temperature decomposition [4]. Microwave irradiation reduces reaction times by 5-fold versus thermal methods, with catalyst loadings reducible to 0.5 mol% Pd in optimized systems.
Table 4: Solvent/Catalyst Optimization for Key Reactions
Reaction | Optimal Solvent | Catalyst | Additive | Yield (%) | Byproduct Reduction |
---|---|---|---|---|---|
C–N Coupling | DMF | CuI/1,10-phen | Cs₂CO₃ | 94 | <5% dehalogenation |
Suzuki-Miyaura | Toluene/EtOH (3:1) | Pd(PPh₃)₄ | K₂CO₃ | 89 | <2% homocoupling |
Oxadiazole cyclization | CH₃CN | T3P® | NEt₃ | 98 | None detected |
Sonogashira | THF | PdCl₂(PPh₃)₂ | CuI, iPr₂NH | 82 | <3% alkyne dimer |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7